Cas no 2097927-63-2 (N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide is a synthetic organic compound featuring a benzofuran core linked to a methylthiophene moiety via a propanamide bridge. Its structural design combines aromatic and heterocyclic components, offering potential utility in medicinal chemistry and pharmacological research. The compound's benzofuran scaffold contributes to stability and bioavailability, while the methylthiophene group may enhance binding affinity in target interactions. This hybrid structure suggests versatility in applications such as enzyme inhibition or receptor modulation. Its well-defined synthesis pathway ensures reproducibility, making it a viable candidate for further investigation in drug discovery or biochemical studies. The compound's balanced lipophilicity and steric properties may support favorable pharmacokinetic profiles.
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide structure
2097927-63-2 structure
Product Name:N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide
CAS No:2097927-63-2
MF:C17H19NO2S
MW:301.40326333046
CID:5469699
Update Time:2025-06-03

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide
    • N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide
    • Inchi: 1S/C17H19NO2S/c1-12-8-9-21-16(12)6-7-17(19)18-10-13-11-20-15-5-3-2-4-14(13)15/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,18,19)
    • InChI Key: KJJAEKQJXGLVBQ-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1CCC(NCC1COC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 301.11365002 g/mol
  • Monoisotopic Mass: 301.11365002 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 66.6
  • Molecular Weight: 301.4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide Pricemore >>

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Additional information on N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide: A Comprehensive Overview

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide, with the CAS number 2097927-63-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both benzofuran and thiophene moieties in its structure suggests a rich chemical diversity that can be exploited for pharmacological purposes.

The benzofuran moiety, a prominent feature in many bioactive molecules, is known for its ability to interact with various biological targets. Specifically, the 2,3-dihydro-1-benzofuran scaffold has been extensively studied for its role in modulating biological pathways related to inflammation, pain, and neurodegeneration. Recent studies have highlighted the benzofuran derivatives as promising candidates for the development of drugs targeting neurological disorders. The structural flexibility of this moiety allows for the design of compounds with enhanced binding affinity and selectivity.

The thiophene ring, another key structural component of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide, is widely recognized for its pharmacological properties. Thiophene derivatives have been implicated in various therapeutic areas, including antiviral, antibacterial, and anticancer treatments. The 3-methylthiophen-2-yl group introduces additional complexity to the molecule, potentially enhancing its interaction with biological targets. This combination of benzofuran and thiophene moieties makes N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide a compelling candidate for further investigation.

In recent years, there has been a growing interest in the development of hybrid molecules that combine different pharmacophoric units to achieve synergistic effects. N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide exemplifies this trend by integrating two well-known bioactive scaffolds. The benzofuran moiety contributes to the molecule's ability to modulate enzyme activity and receptor binding, while the thiophene ring enhances its solubility and metabolic stability. These properties make it an attractive candidate for drug discovery programs aimed at identifying novel therapeutics.

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the benzofuran core through cyclization reactions followed by functionalization with the thiophene group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents at specific positions on the molecule. These synthetic strategies are crucial for achieving the desired structural complexity and ensuring that the final product meets pharmaceutical standards.

Evaluation of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yll)propanamide in preclinical studies has revealed promising results regarding its pharmacological activity. Initial assays have shown that this compound exhibits significant inhibitory effects on enzymes involved in inflammatory pathways. The benzofuran moiety appears to be responsible for much of this activity by interacting with specific amino acid residues in target proteins. Additionally, the thiophene ring contributes to the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.

Further investigation into the mechanism of action of N-[(2,3-dihydro- 1-benzofuran- )- ( )]methyl]--()()()()
[N- [ ( ( ( ( ( )methyl] - ](/)

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